molecular formula C30H42O6 B3029952 3-O-(2'E,4'Z-decadienoyl)ingenol CAS No. 84680-59-1

3-O-(2'E,4'Z-decadienoyl)ingenol

Cat. No. B3029952
CAS RN: 84680-59-1
M. Wt: 498.6 g/mol
InChI Key: XMXZQPNIMGCMHC-JFSCPWEMSA-N
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Description

3-O-(2’E,4’Z-decadienoyl)ingenol is a natural diterpene . It exhibits significant anticomplement activity with an IC50 of 89.5 μM . It’s a major diterpenoid of Euphorbia kansui and could convert into ingenol after processing Euphorbia kansui with vinegar .


Chemical Reactions Analysis

3-O-(2’E,4’Z-decadienoyl)ingenol, a major diterpenoid of Euphorbia kansui, could convert into ingenol after processing Euphorbia kansui with vinegar . The specific chemical reactions involved in this process are not detailed in the available resources.

Scientific Research Applications

Topoisomerase IIα Inhibition and Cancer Research

3-O-(2'E,4'Z-decadienoyl)ingenol, derived from Euphorbia kansui, has been studied for its potential effects on cancer cells. In a study by Yoshida et al. (2010), this compound was evaluated for its inhibitory activity on topoisomerase II and cell proliferation in a mouse breast cancer cell line. However, the study found that 3-O-(2'E,4'Z-decadienoyl)ingenol did not exhibit significant inhibitory activity on either topoisomerase II or cell proliferation, contrasting with other ingenol compounds like 20-O-ingenolEZ (Yoshida et al., 2010).

Impact on Cell Division

Wang et al. (2002) identified 3-O-(2'E,4'Z-decadienoyl)ingenol as one of the diterpenes isolated from Euphorbia kansui roots. This study reported the in vitro effects of this compound on cell division, using cultured individual Xenopus cells at the blastular stage. The compound arrested cleavage significantly, indicating a notable impact on cell division processes (Wang et al., 2002).

Antinematodal Activity

Shi et al. (2007) explored the antinematodal properties of 3-O-(2'E,4'Z-decadienoyl)ingenol. The study discovered that this compound, among others isolated from Euphorbia kansui, showed significant antinematodal activity against Bursaphelenchus xylophilus, a nematode species (Shi et al., 2007).

Apoptosis in Intestinal Epithelial Cells

In a study by Gao et al. (2015), 3-O-(2'E,4'Z-decadienoyl)ingenol was linked to apoptosis in intestinal epithelial cells. This research investigated the cytotoxic mechanism of 3-O-(2'E,4'Z-decadienoyl)ingenol in rat intestinal epithelial cells (IEC-6). The study revealed that the compound induced apoptosis via a mitochondrial pathway and caused cell cycle arrest (Gao et al., 2015).

Stimulatory Effects on Macrophage Fc Receptor

Matsumoto et al. (1992) demonstrated that 3-O-(2'E,4'Z-decadienoyl)ingenol can enhance the binding of immune complexes to macrophages by stimulating the expression of the Fc receptor for gamma-globulin. This suggests potential applications in modulating immune responses (Matsumoto et al., 1992).

Pesticidal Activity

Dang et al. (2010) investigated the pesticidal activity of 3-O-(2'E,4'Z-decadienoyl)ingenol, extracted from Euphorbia kansui roots. The study found that this compound exhibited significant insecticidal activity against the brown plant hopper, Nilaparvata lugens, suggesting its potential as a natural pesticide or a lead compound for pest control (Dang et al., 2010).

Future Directions

The future directions of research on 3-O-(2’E,4’Z-decadienoyl)ingenol could involve exploring the underlying mechanisms of toxicity reduction without compromising the pharmacological effects of Euphorbia kansui stir-fried with vinegar . Further studies could also focus on the potential therapeutic applications of 3-O-(2’E,4’Z-decadienoyl)ingenol, given its significant anticomplement activity .

properties

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXZQPNIMGCMHC-JFSCPWEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-(2'E,4'Z-decadienoyl)ingenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
LY Wang, NL Wang, XS Yao, S Miyata… - Journal of natural …, 2002 - ACS Publications
Twelve polycyclic diterpenes have been isolated from the roots of Euphorbia kansui. Nine were assigned with an ingenol skeleton, 20-O-(2‘E,4‘E-decadienoyl)ingenol (1), 20-O-(2‘E,4‘Z-…
Number of citations: 109 pubs.acs.org
Q Zhang, YH Ju, Y Zhang, K Wang, M Zhang… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Malignant ascites (MA) effusion is mainly caused by hepatocellular, ovarian, and breast cancer etc. It has been reported that Euphorbia kansui (EK), …
Number of citations: 3 www.sciencedirect.com
X Shu, XW Jiang, BCY Cheng… - BMC …, 2016 - bmccomplementmedtherapies …
Kansui Radix (Gansui in Chinese), the dried tuber of Euphorbia kansui, is a Chinese medicinal herb commonly used for the treatment of oedema and ascites with dyspnea. Because of …
JX Shi, ZX Li, T Nitoda, M Izumi… - Bioscience …, 2007 - academic.oup.com
Three compounds, 20-O-acetyl-[3-O-(2′E,4′Z)-decadienoyl]-ingenol (1), 20-O-acetyl-[5-O-(2′E,4′Z)-decadienoyl]-ingenol (2) and 3-O-(2′E,4′Z)-decadienoylingenol (3), were …
Number of citations: 32 academic.oup.com
Q Le Dang, YH Choi, GJ Choi, KS Jang… - Journal of Asia-Pacific …, 2010 - Elsevier
The methanol extract of dried roots of Euphorbia kansui, known as “Gan Sui” in oriental medicine, showed pesticidal activity against brown plant hopper (Nilaparvata lugens Stal) and …
Number of citations: 31 www.sciencedirect.com
C Yoshida, K Hishiyama, K Miyazaki… - Cancer …, 2010 - Wiley Online Library
We previously reported that many ingenol compounds derived from Euphorbia kansui exhibit topoisomerase inhibitory activity and/or inhibitory activity of cell proliferation. The inhibitory …
Number of citations: 20 onlinelibrary.wiley.com
T Matsumoto, JC Cyong, H Yamada - Planta medica, 1992 - thieme-connect.com
Immune complex binding to macrophages was enhanced by treatment with an E. kansu extract. Systematic fractionation of the extract led to the characterization of 3-O-(2′ E, 4′ Z-…
Number of citations: 69 www.thieme-connect.com
HX Liu, YS Zhang, SK Zhou… - … Zhong yao za zhi …, 2023 - pubmed.ncbi.nlm.nih.gov
This study aims to optimize the parameters for stir-frying of Kansui Radix with vinegar based on the conversion of representative toxic diterpenes, which is expected to serve as a …
Number of citations: 0 pubmed.ncbi.nlm.nih.gov
G Li, JH Kim, G Shen, J Lee, HK Lee, SR Oh - Journal of the Korean …, 2011 - Springer
The anticomplement activity-guided fractionation of the methanol extract of Euphorbia kansui L. resulted in isolation of three diterpenes, two triterpenes, and two sterols (1–7) from ethyl …
Number of citations: 3 link.springer.com
S Miyata, LY Wang, C Yoshida, S Kitanaka - Bioorganic & medicinal …, 2006 - Elsevier
We examined the effects of 12 terpene compounds derived from the roots of Euphorbia kansui on the proliferative activity of Xenopus embryo cells. Eight of these compounds showed …
Number of citations: 60 www.sciencedirect.com

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